molecular formula C20H30O2 B13785035 17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol CAS No. 2694-98-6

17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol

Cat. No.: B13785035
CAS No.: 2694-98-6
M. Wt: 302.5 g/mol
InChI Key: MQKCILYFKAJWDB-DTMQFJJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol is a synthetic steroid derivative characterized by:

  • A 1,5-diene structure (double bonds at positions 1 and 5).
  • 17-alpha-methyl substitution, which enhances metabolic stability by resisting hepatic breakdown.
  • 3-beta,17-beta-diol groups, which influence receptor binding and solubility.

Properties

CAS No.

2694-98-6

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(3R,8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3,4,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H30O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4,6,9,14-17,21-22H,5,7-8,10-12H2,1-3H3/t14-,15+,16-,17-,18-,19-,20-/m0/s1

InChI Key

MQKCILYFKAJWDB-DTMQFJJTSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC=C4[C@@]3(C=C[C@@H](C4)O)C

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CC=C4C3(C=CC(C4)O)C

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

The compound features a steroidal backbone with methylation at the 17-alpha position and two hydroxyl groups at the 3-beta and 17-beta positions, along with conjugated double bonds at positions 1 and 5 in the A and B rings of the steroid nucleus.

Preparation Methods of 17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol

Overview

Preparation of 17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol typically involves selective dehydrogenation of precursor steroids such as 17-alpha-methyltestosterone or methylandrostenediol. Two main approaches are documented:

Both methods aim to introduce or modify double bonds in the steroid nucleus to achieve the diene structure and maintain the hydroxyl groups at specific positions.

Chemical Dehydrogenation Methods

Chemical synthesis routes generally involve 1,2-dehydrogenation of 17-alpha-methyltestosterone or related substrates to form the conjugated diene system.

Selenium-Containing Reagents
  • Traditional chemical methods use selenium dioxide or selenic acid as dehydrogenating agents to introduce double bonds at the 1,2-position of the steroid ring system.
  • Reaction conditions are harsh: prolonged boiling (8-10 hours) at temperatures ≥120°C.
  • The process leads to resinification of the reaction mass, causing significant product loss during isolation.
  • Removal of selenium residues is laborious, requiring multiple treatments with mixtures such as sodium sulfide, sodium sulfite, ammonium hydroxide, and peroxyacids to purify the product.
  • Selenium compounds pose toxicity risks due to vapor exposure, with strict occupational safety limits (maximum permissible concentration ~0.1 mg/m³), complicating industrial-scale production.
Limitations
  • Harsh reaction conditions and toxic reagents limit scalability and environmental safety.
  • Low selectivity and yield due to side reactions and product degradation.
  • Complex purification steps increase production costs.

Microbiological (Biotransformation) Methods

Biotechnological approaches use microorganisms to catalyze selective steroid transformations under milder, environmentally friendly conditions.

Microbial Dehydrogenation
  • Species such as Mycobacterium mucosum and Mycobacterium phlei have been employed to convert methylandrostenediol or 17-alpha-methyltestosterone into 17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol via enzymatic 1,2-dehydrogenation.
  • These methods avoid toxic selenium reagents and operate under milder conditions.
Challenges
  • Use of 9α-hydroxylase inhibitors (e.g., heavy metal salts, dipyridyl, 8-hydroxyquinoline) is often required to improve yields (70-85%), but these inhibitors are toxic and difficult to remove from the final product.
  • Low substrate loading limits productivity (typically ≤1 g/L), due to poor aqueous solubility of steroid substrates.
  • Solid-phase substrate and product interactions lead to crystallization, reducing substrate availability and slowing reaction rates.
  • The presence of unconverted substrate in the final product complicates meeting pharmaceutical purity standards.
Enhancements
  • Mechanical disruption of steroid particles prior to fermentation improves dispersion and reaction rates.
  • Addition of surfactants can enhance substrate solubility but may cause foaming and complicate mass transfer.

Comparative Summary of Preparation Methods

Aspect Chemical Dehydrogenation Microbiological Biotransformation
Reagents Selenium-containing compounds (toxic) Microorganisms (e.g., Mycobacterium spp.)
Reaction Conditions Harsh (high temperature, long duration) Mild (ambient to moderate temperature)
Environmental Impact High (selenium toxicity, waste treatment) Low (biodegradable, eco-friendly)
Yield Moderate, losses due to side reactions Moderate to good (70-85%) with inhibitors
Purification Complexity High (removal of selenium residues) Moderate (removal of inhibitors and residual substrate)
Substrate Loading Not limited by solubility Limited by low aqueous solubility (≤1 g/L)
Scalability Challenging due to toxicity and purification Limited by substrate solubility and fermentation parameters

Research Findings and Data

Yield and Purity

  • Chemical methods yield variable amounts of 17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol with purity often compromised by selenium residues and side products.
  • Microbiological methods achieve yields up to 85% when 9α-hydroxylase inhibitors are used; however, residual inhibitors necessitate additional purification steps.

Reaction Conditions

Method Temperature (°C) Reaction Time (hours) Substrate Concentration (g/L) Notes
Chemical (selenium-based) ≥120 8-10 Not limited Requires careful selenium waste handling
Microbiological (Mycobacterium) 25-37 24-72 ≤1 Requires inhibitors to improve yield

Chemical Reactions Analysis

Metabolic Transformations

The compound undergoes phase I and phase II metabolism, characterized by enzymatic modifications:

Reaction TypeReagents/ConditionsProducts FormedReferences
A-ring reduction Hepatic enzymes (e.g., 5α/5β-reductases)17α-methyl-5α/5β-androstane-3β,17β-diol
Hydroxylation Cytochrome P450 enzymes6β-hydroxy and 16β-hydroxy metabolites
Conjugation UDP-glucuronosyltransferases/sulfotransferasesGlucuronide and sulfate esters at C3/C17
  • Key finding : A-ring reduction is stereoselective, producing both 5α and 5β diastereomers . Hydroxylation at C6 and C16 enhances polarity for excretion .

Esterification and Sulfation

The hydroxyl groups at C3 and C17 participate in protective and derivatization reactions:

ReactionReagentsProductsReferences
Dichloroacetylation Dichloroacetyl chloride3,17-bis-dichloroacetate ester
Sulfation SO₃-pyridine complex17β-sulfate ester (prone to epimerization)
Trimethylsilylation BSTFA/TMCSTrimethylsilyl ethers for GC-MS analysis
  • Mechanistic note : Dichloroacetylation at C17 is reversible under mild alkaline hydrolysis (e.g., NaHCO₃) . Sulfation facilitates 17-epimerization via intermediate sulfates .

Alkylation and Ether Formation

The C17 hydroxyl group reacts with alkylating agents:

ReactionReagentsProductsReferences
Methylation CH₃I in CH₂Cl₂17β-methoxy derivative
Ethylation C₂H₅I with DMF17β-ethoxy analog
Haloalkylation ClCH₂I or ClSO₃CH₂Cl17β-(chloromethyl) ether
  • Stereochemical outcome : Alkylation preserves the 17β-configuration but reduces hydrogen-bonding capacity .

Dehydration and Rearrangement

The diene system and hydroxyl groups enable elimination reactions:

ReactionReagentsProductsReferences
Dehydration POCl₃/pyridine16,17-dehydro derivative
Acid-catalyzed rearrangement H₂SO₄ or p-TsOH9,11-dehydro analogs
  • Structural impact : Dehydration at C16/C17 introduces a double bond, altering planarity and receptor binding .

Oxidation Reactions

Controlled oxidation modifies the diene and hydroxyl moieties:

ReactionReagentsProductsReferences
Epoxidation m-CPBA in CH₂Cl₂1,2-epoxide intermediate
Mercuric oxidation Hg(OAc)₂ in formic acid3-keto-1,4-diene derivative
  • Analytical utility : Oxidation products are used as reference standards in doping control .

Stability and Degradation

The compound degrades under specific conditions:

ConditionDegradation PathwayMajor DegradantsReferences
Acidic hydrolysis HCl/MeOH, 25°C17α-methyl-3-keto-1,4-diene
Alkaline hydrolysis NaOH/EtOH, reflux3β-hydroxy-17α-methyl-5α-androstane-17β-ol

Key Structural Determinants of Reactivity

  • C3β-OH : Participates in glucuronidation , silylation , and esterification .

  • C17β-OH : Prone to sulfation , alkylation , and dehydration .

  • 1,5-Diene system : Susceptible to epoxidation and reduction .

Scientific Research Applications

Anabolic Effects

17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol exhibits pronounced anabolic properties that are leveraged in clinical settings to promote muscle growth and recovery in patients suffering from muscle-wasting diseases. Its anabolic effects are more significant than its androgenic effects, making it a suitable candidate for therapeutic use without the extensive side effects associated with other steroids .

Hormonal Regulation

Research indicates that this compound can influence hormonal pathways by acting as an agonist for specific steroid hormone receptors. For example, it has been studied for its ability to affect the levels of dihydrotestosterone (DHT) and its metabolites, which are crucial for various physiological functions including prostate health .

Treatment of Viral Diseases

Recent studies have explored the use of 17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol in conjunction with antiviral therapies. It has been suggested that this compound may enhance the efficacy of certain antiviral agents through synergistic mechanisms .

Long-term Metabolite Detection

The compound is also significant in doping control within sports medicine. Its metabolites can be detected long after administration, which is crucial for anti-doping agencies to identify potential abuse among athletes. Research utilizing GC-MS techniques has shown that metabolites of 17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol can remain detectable for extended periods post-consumption .

Case Studies and Findings

StudyFocusFindings
Shapiro et al. (1966)Anabolic propertiesDemonstrated enhanced muscle growth in animal models
Steel & Schlunegger (1979)MetabolismIdentified significant urinary excretion patterns of metabolites after administration
McKinney et al. (2001)Hormonal activityShowed effects on DHT levels and related hormonal pathways

Mechanism of Action

The mechanism of action of 17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol involves its interaction with steroid hormone receptors. It binds to androgen receptors, modulating gene expression and influencing various physiological processes. The molecular targets include enzymes involved in steroid metabolism and pathways regulating cell growth and differentiation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Metabolic Properties References
17-alpha-Methylandrosta-1,5-diene-3-beta,17-beta-diol 1,5-diene; 17α-methyl; 3β,17β-diol Hypothesized anabolic/anti-inflammatory Likely resistant to 5α-reduction due to diene
17-alpha-Methyl-5α-androstane-3β,17β-diol 5α-reduced; 17α-methyl; 3β,17β-diol Hypocholesterolemic (dose-dependent) Metabolite of 17α-methyltestosterone; more active at <1 mg/kg
Androst-5-ene-3β,17β-diol (ADIOL) 5-ene; 3β,17β-diol Estrogenic activity via ER binding; linked to mammary cancer Correlated with DHEA in ER-positive tumors
7α,17α-Dimethyl-5β-androstane-3α,17β-diol 7α,17α-dimethyl; 5β configuration; 3α-diol Structural analog; activity uncharacterized Synthesized via oxidation of diol precursors
3β,17β-Dihydroxy-17α-ethynyl-1,5,11-trien-1β-ol 1,5,11-triene; 17α-ethynyl; 3β,17β-diol Anti-thrombocytopenia; anti-inflammatory Engineered for metabolic stability

Metabolic Stability and Modifications

  • 17-alpha-methyl group: Enhances resistance to hepatic degradation, as seen in 17-alpha-methyl-5α-androstane-3β,17β-diol, which persists longer than its non-methylated counterparts .
  • Diene vs. saturated backbones : The 1,5-diene in the target compound may reduce susceptibility to 5α-reductase, a key enzyme in steroid metabolism, thereby prolonging activity compared to 5α-reduced analogs like 17-alpha-methyl-5α-androstane-3β,17β-diol .

Receptor Interactions

  • Estrogen receptor (ER) affinity: ADIOL binds ER with high affinity (Kd ≈ 6 nM), inducing estrogenic responses in mammary tissue .
  • Androgen receptor (AR) modulation: The 3β,17β-diol configuration in methylated analogs may compete with endogenous androgens, though activity depends on backbone saturation and substituents .

Therapeutic Potentials

  • Hypocholesterolemia : 17-alpha-methyl-5α-androstane-3β,17β-diol reduces serum cholesterol in dogs at low doses (1 mg/kg), surpassing its parent compound’s efficacy . The target compound’s diene structure might enhance lipid solubility or tissue targeting.
  • Anti-inflammatory/anti-thrombocytopenia : Compounds with triene backbones (e.g., 1,5,11-trien derivatives) show promise in thrombocytopenia treatment, suggesting the 1,5-diene in the target molecule may confer similar benefits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.